MAO-A and MAO-B Dual Inhibition Profile of 1-Phenylpent-4-yn-1-amine vs. Selective Comparators
1-Phenylpent-4-yn-1-amine exhibits non-selective inhibition of both MAO-A and MAO-B isoforms with equivalent potency. In recombinant human enzyme assays using Sf9 cell expression systems, the compound demonstrated IC50 = 60 nM against MAO-A (using 5-hydroxytryptamine substrate) and IC50 = 60 nM against MAO-B (using 5-phenylacetaldehyde substrate), both measured via hydrogen peroxide production after 1-hour incubation [1][2]. This dual inhibition profile contrasts sharply with archetypal selective propargylamine inhibitors: clorgyline (MAO-A selective) and deprenyl (MAO-B selective) [3]. The MAO-A:MAO-B IC50 ratio of 1:1 represents a distinct pharmacological signature that may be advantageous or disadvantageous depending on the research application context.
| Evidence Dimension | Inhibition of human recombinant MAO isoforms (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 60 nM; MAO-B IC50 = 60 nM |
| Comparator Or Baseline | Clorgyline: MAO-A selective; Deprenyl (selegiline): MAO-B selective |
| Quantified Difference | MAO-A:MAO-B selectivity ratio = 1:1 (target compound) vs. >100:1 for selective comparators |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); hydrogen peroxide production measured after 1 hr |
Why This Matters
The non-selective MAO inhibition profile directly impacts target engagement predictions and differentiates this compound from selective MAO-B inhibitors for Parkinson's research applications.
- [1] BindingDB BDBM50075951 (CHEMBL3415810). Affinity Data: IC50 = 60 nM for human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate; IC50 = 60 nM for human recombinant MAO-B. View Source
- [2] ChEMBL Database. CHEMBL3415810. 1-Phenylpent-4-yn-1-amine MAO-A and MAO-B inhibition data. View Source
- [3] Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. Bioorganic & Medicinal Chemistry Letters, 1999, 9(23), 3347-3350. Reference to clorgyline and deprenyl as archetypal selective inhibitors. View Source
